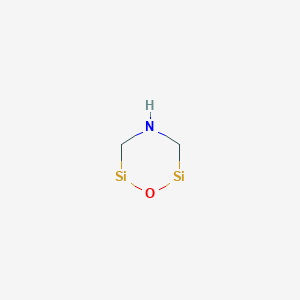
2,6-Disilamorpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Disilamorpholine is a chemical compound that features a six-membered ring containing two silicon atoms and one nitrogen atom
Métodos De Preparación
The synthesis of 2,6-Disilamorpholine typically involves the cyclization of diisopropanolamine in the presence of sulfuric acid. The reaction conditions include simultaneous addition of the components and full utilization of the heat of reaction. The process can be carried out at temperatures ranging from 85 to 170 degrees Celsius, followed by heating at 150 to 190 degrees Celsius for 1 to 25 hours while water is distilled off .
Análisis De Reacciones Químicas
2,6-Disilamorpholine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sulfuric acid, sodium hydroxide, and aluminum oxide catalysts. The major products formed from these reactions depend on the specific conditions and reagents used. For example, the cyclization of diisopropanolamine with sulfuric acid can yield a high proportion of the cis-isomer of this compound .
Aplicaciones Científicas De Investigación
2,6-Disilamorpholine serves as a versatile intermediate in the synthesis of pharmaceutical ingredientsAdditionally, it is employed in the synthesis of other chemical intermediates and specialty chemicals .
Mecanismo De Acción
The mechanism of action of 2,6-Disilamorpholine involves its interaction with molecular targets and pathways within biological systems. The compound’s effects are mediated through its ability to form stable complexes with other molecules, which can influence various biochemical processes. The specific molecular targets and pathways involved depend on the context of its application and the nature of the interacting molecules .
Comparación Con Compuestos Similares
2,6-Disilamorpholine can be compared with other similar compounds, such as 2,2,6,6-tetramethyl-4-[N-tosyl-(S)-prolinyl]-2,6-disilamorpholine and 4-[2-(difluoroboroxy)benzoyl]-2,2,6,6-tetramethyl-2,6-disilamorpholine. These compounds share structural similarities but differ in their specific functional groups and applications.
Propiedades
Fórmula molecular |
C2H5NOSi2 |
|---|---|
Peso molecular |
115.24 g/mol |
InChI |
InChI=1S/C2H5NOSi2/c1-3-2-6-4-5-1/h3H,1-2H2 |
Clave InChI |
LMHLJAOKFUKPIZ-UHFFFAOYSA-N |
SMILES canónico |
C1NC[Si]O[Si]1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


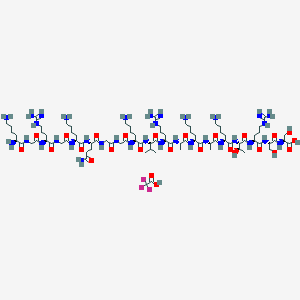

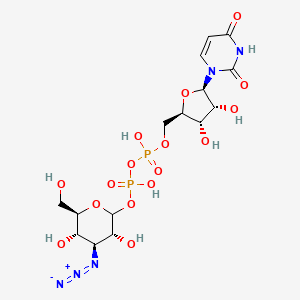
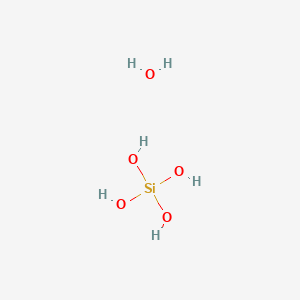
![1,5-Dioxaspiro[5.11]heptadecane](/img/structure/B14759466.png)


![(E)-3-[1-ethyl-3-(4-fluorophenyl)indol-2-yl]prop-2-enal](/img/structure/B14759487.png)
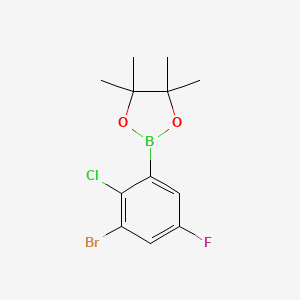
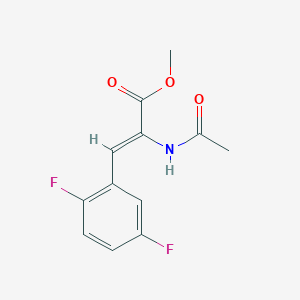
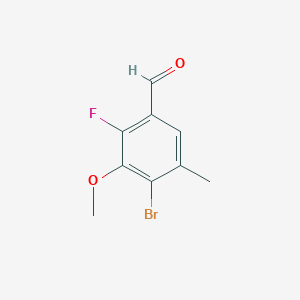
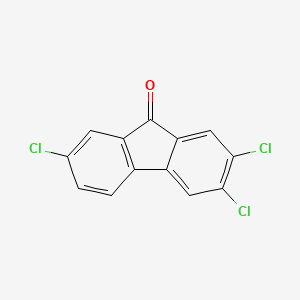

![Benzofuro[2,3-f]quinoline](/img/structure/B14759515.png)
